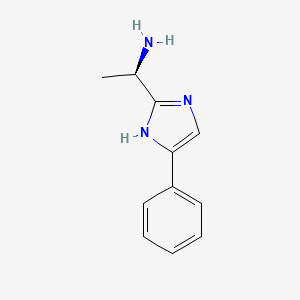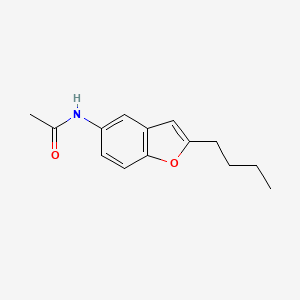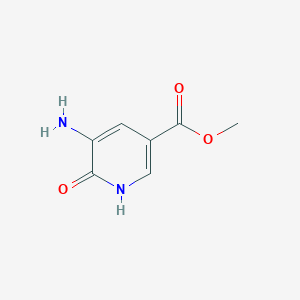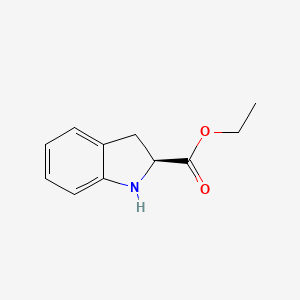
4-甲基-4'-乙烯基-2,2'-联吡啶
描述
4-Methyl-4’-vinyl-2,2’-bipyridine is a chemical compound with the molecular formula C13H12N2. It has a molecular weight of 196.25 . The IUPAC name for this compound is 2-(4-ethenylpyridin-2-yl)-4-methylpyridine .
Synthesis Analysis
The synthesis of 4-Methyl-4’-vinyl-2,2’-bipyridine has been described in several studies. For instance, polymers of this compound have been prepared in solution via free-radical polymerization . Another study describes the electrochemical polymerization of 4-Methyl-4’-vinyl-2,2’-bipyridine-containing metal complexes .Molecular Structure Analysis
The InChI code for 4-Methyl-4’-vinyl-2,2’-bipyridine is 1S/C13H12N2/c1-3-11-5-7-15-13(9-11)12-8-10(2)4-6-14-12/h3-9H,1H2,2H3 . The structure and mechanism of formation of electroreductively polymerized 4-Methyl-4’-vinyl-2,2’-bipyridine-containing metal complexes have been described in a study .Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Methyl-4’-vinyl-2,2’-bipyridine include a molecular weight of 196.25 g/mol, a topological polar surface area of 25.8 Ų, and a complexity of 215 . The compound is solid at room temperature .科学研究应用
过渡金属催化
4-甲基-4'-乙烯基-2,2'-联吡啶作为过渡金属催化中的配体。它的结构允许与金属中心形成强配位键,这在催化过程中至关重要。 这种化合物可以通过促进催化循环中过渡态的形成和稳定来提高反应效率 .
光敏剂
在光物理领域,4-甲基-4'-乙烯基-2,2'-联吡啶衍生物用作光敏剂。它们吸收光并将能量或电子转移到其他分子,引发光化学反应。 这种应用在太阳能转换和光动力疗法中尤其重要 .
超分子化学
这种联吡啶衍生物是超分子结构中的关键组成部分,因为它能够通过非共价相互作用形成复杂的结构。 它常用于设计分子机器、开关,以及作为共价有机框架 (COF) 和金属有机框架 (MOF) 中的构建块 .
生物活性分子
研究人员利用 4-甲基-4'-乙烯基-2,2'-联吡啶合成生物活性分子。 它的联吡啶核心是药物和农用化学品中常见的结构单元,它可以与生物靶标相互作用以调节其活性 .
电化学应用
由于其电活性性质,这种化合物在电化学中得到应用。 它可用于开发电致变色材料,这些材料在施加电势后会改变颜色,以及在电池和传感器中创建氧化还原活性组件 .
紫罗兰衍生物
紫罗兰衍生物是一类源自联吡啶的化合物,表现出氧化还原活性。 4-甲基-4'-乙烯基-2,2'-联吡啶可用于合成紫罗兰衍生物,它们在电致变色器件、氧化还原液流电池中以及作为除草剂具有应用 .
分子马达和机器
4-甲基-4'-乙烯基-2,2'-联吡啶中的乙烯基基团允许进一步官能化,使其适合构建分子马达和机器。 这些纳米级器件可以将能量转换为运动,并因其在纳米技术和材料科学中的潜在应用而被研究 .
环境响应材料
最后,4-甲基-4'-乙烯基-2,2'-联吡啶的衍生物用于创建对环境变化(例如温度、pH 或溶剂组成)做出响应的材料。 这些材料在智能涂层、药物输送系统和传感器中具有潜在应用 .
安全和危害
The safety information for 4-Methyl-4’-vinyl-2,2’-bipyridine indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
作用机制
Target of Action
It’s known that bipyridine derivatives often interact with metal ions, forming complexes . These complexes can have various applications, including in electrochemical systems .
Mode of Action
It’s known to undergo electroreductive polymerization, forming polymeric structures that contain metal complexes . This process involves the reduction of the compound and its subsequent polymerization, which can lead to changes in its physical and chemical properties .
Biochemical Pathways
The formation of metal complexes and the subsequent changes in the compound’s properties suggest that it could potentially influence various biochemical processes, particularly those involving metal ions .
Pharmacokinetics
Its physicochemical properties, such as its molecular weight (19625 Da) and predicted logP (267), suggest that it could potentially be absorbed and distributed in the body
Result of Action
Its ability to form polymeric structures containing metal complexes suggests that it could potentially influence various cellular processes, particularly those involving metal ions .
Action Environment
The action of 4-Methyl-4’-vinyl-2,2’-bipyridine can be influenced by various environmental factors. For instance, the electroreductive polymerization process it undergoes is influenced by the applied voltage and the presence of metal ions . Additionally, its stability could potentially be affected by factors such as temperature and pH, although further studies are needed to confirm this.
属性
IUPAC Name |
2-(4-ethenylpyridin-2-yl)-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2/c1-3-11-5-7-15-13(9-11)12-8-10(2)4-6-14-12/h3-9H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZAEAAZXRSXPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432103 | |
| Record name | 4-Methyl-4'-vinyl-2,2'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74173-48-1 | |
| Record name | 4-Methyl-4'-vinyl-2,2'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethenyl-4'-methyl-2,2'-bipyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-Methyl-4'-vinyl-2,2'-bipyridine?
A1: 4-Methyl-4'-vinyl-2,2'-bipyridine has the molecular formula C13H12N2 and a molecular weight of 196.25 g/mol.
Q2: Are there any characteristic spectroscopic features of vbpy?
A2: While specific spectroscopic data isn't detailed in the provided research, vbpy, like other bipyridine derivatives, exhibits characteristic UV-Vis absorption bands corresponding to π-π* transitions within the aromatic rings. These bands are sensitive to metal coordination and can be used to study complex formation. []
Q3: Is vbpy compatible with sol-gel matrices for material applications?
A3: Yes, vbpy complexes, such as and , have been successfully electropolymerized within SiO2 sol-gel films. These composite materials demonstrate stability against complex leaching and exhibit interesting electrochemical and photophysical properties. []
Q4: Does the incorporation of vbpy into polymer matrices affect their properties?
A4: Yes, the incorporation of vbpy as a co-monomer can influence the properties of the resulting polymers. For example, the presence of ethylene glycol spacers in polyethylene glycol dimethacrylate (PEG-DMA550) copolymers with vbpy leads to a more fluid-like local environment compared to polymers like poly(methyl methacrylate) (PMMA). []
Q5: Can vbpy-containing metal complexes be used for electrocatalysis?
A5: Yes, electropolymerized films of vbpy complexes with metals like Ruthenium can be electrocatalytically active. For instance, poly-cis-2 films, generated by photochemical ligand loss from poly-cis-2, exhibit electrocatalytic activity towards alcohol oxidation through higher oxidation state Ruthenium couples. []
Q6: Are there examples of vbpy-based catalysts for specific organic reactions?
A6: Research demonstrates that CuCl2 complexes with poly(4-methyl-4′-vinyl-2,2′-bipyridine) effectively catalyze the selective oxidation of 2,6-disubstituted 4-methylphenols to 4-hydroxybenzaldehydes using dioxygen. The catalyst activity and selectivity are influenced by the reaction conditions and the molar ratio of bipyridine units to copper. []
Q7: How does vbpy interact with transition metals?
A7: Vbpy, like other bipyridine derivatives, acts as a bidentate ligand, coordinating to transition metal ions through its two nitrogen atoms. The vinyl group allows for further reactivity, enabling electropolymerization of the resulting metal complexes. [, ]
Q8: What is the impact of metal coordination on the properties of vbpy?
A8: Metal coordination significantly alters the electronic properties of vbpy, influencing its absorption and emission spectra, redox potentials, and reactivity. For example, Ru(II) complexes of vbpy exhibit strong metal-to-ligand charge transfer (MLCT) transitions, which are key to their photophysical and electrochemical properties. [, ]
Q9: How does the polymerization of vbpy complexes affect metal binding?
A9: Polymerization can significantly impact metal binding behavior. For instance, poly-[Fe(vbpy)2(CN)2],poly-vbpy films, formed through electropolymerization and subsequent ligand exchange, can incorporate Ag(I) ions, leading to the formation of poly-,poly-vbpy. This illustrates the potential for using vbpy-based polymers in metal ion sensing or recovery. []
Q10: What are the key electrochemical features of vbpy-based metal complexes?
A10: Vbpy-based metal complexes often exhibit reversible or quasi-reversible redox behavior, attributed to the metal center's ability to undergo electron transfer. The vinyl group enables electropolymerization, leading to the formation of redox-active films on electrode surfaces. [, ]
Q11: How do the electrochemical properties of vbpy polymers change with metal ion incorporation?
A11: The incorporation of metal ions into vbpy polymers can significantly alter their electrochemical properties. For instance, the incorporation of Ag(I) ions into poly-[Fe(vbpy)2(CN)2],poly-vbpy films leads to changes in the film's redox behavior and enables the electrochemical reduction of silver ions to form silver nanoparticles within the film. []
Q12: What are the notable photophysical properties of vbpy-containing metal complexes?
A12: V bpy-containing Ru(II) complexes, like , display notable photophysical properties, particularly their ability to absorb light in the visible region and exhibit luminescence. These properties stem from their metal-to-ligand charge transfer (MLCT) excited states, making them attractive for applications in areas like photocatalysis and sensing. [, ]
Q13: How do the photophysical properties of vbpy-metal complexes change upon polymerization?
A13: Polymerization can significantly influence the photophysical properties of vbpy-metal complexes. Studies on poly2 films reveal significantly reduced excited state lifetimes compared to their monomeric counterparts, likely due to energy transfer processes within the polymer matrix. []
Q14: What are the potential applications of vbpy-based materials in sensing?
A14: Vbpy-based polymers show promise in sensing applications due to their ability to selectively bind metal ions and the resulting changes in their electrochemical and optical properties. For example, the incorporation of Ag(I) ions into poly-[Fe(vbpy)2(CN)2],poly-vbpy films could be exploited for silver ion detection. [, ]
Q15: What are the future research directions for vbpy-based materials?
A15: Future research on vbpy-based materials may focus on:
- Tailoring polymer properties: Exploring new polymerization methods and co-monomers to fine-tune the properties of vbpy-containing polymers for specific applications. [, ]
- Developing new catalytic systems: Investigating the use of vbpy-metal complexes as catalysts for a wider range of organic reactions, including asymmetric catalysis. [, ]
- Exploiting photophysical properties: Utilizing the unique photophysical properties of vbpy-metal complexes for applications in solar energy conversion, luminescent materials, and sensing. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


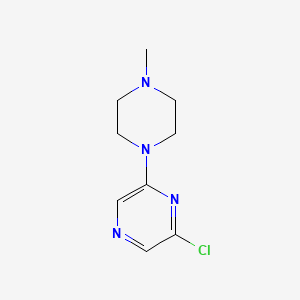

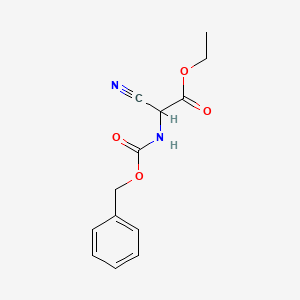
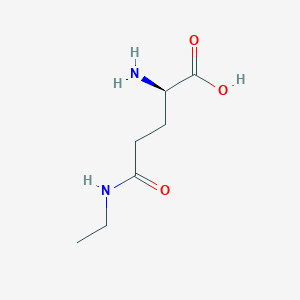
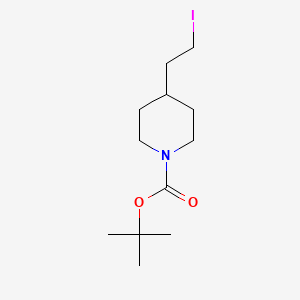
![Ethanaminium, N-[bis(diethylamino)methylene]-N-ethyl-, chloride](/img/structure/B1600190.png)


